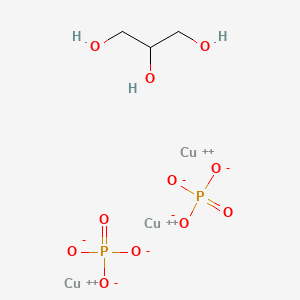
Tricopper;propane-1,2,3-triol;diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricopper;propane-1,2,3-triol;diphosphate, also known as copper(2+) glycerol phosphate, is a compound with the molecular formula C₃H₈Cu₃O₁₁P₂. This compound is a derivative of glycerol (propane-1,2,3-triol) and contains three copper ions and two phosphate groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tricopper;propane-1,2,3-triol;diphosphate typically involves the reaction of glycerol with copper salts and phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as follows:
[ \text{3Cu}^{2+} + \text{C}_3\text{H}_8\text{O}_3 + 2\text{H}_3\text{PO}_4 \rightarrow \text{C}_3\text{H}_8\text{Cu}3\text{O}{11}\text{P}_2 + 6\text{H}^+ ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the careful control of temperature, pH, and reaction time to optimize yield and purity. The compound is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Tricopper;propane-1,2,3-triol;diphosphate undergoes various chemical reactions, including:
Oxidation: The copper ions in the compound can undergo oxidation-reduction reactions.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The oxidation of this compound can lead to the formation of copper oxides and other copper-containing compounds.
Substitution: Substitution reactions can produce various derivatives of the original compound, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tricopper;propane-1,2,3-triol;diphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and polymerization reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and as a trace element in biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in antimicrobial treatments and as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals, coatings, and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of tricopper;propane-1,2,3-triol;diphosphate involves its interaction with molecular targets through its copper ions and phosphate groups. The copper ions can participate in redox reactions, while the phosphate groups can interact with various biomolecules. These interactions can influence enzymatic activities, cellular signaling pathways, and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) sulfate: A common copper compound used in various applications, but lacks the glycerol and phosphate components.
Glycerol phosphate: Contains glycerol and phosphate but lacks the copper ions.
Copper(II) phosphate: Contains copper and phosphate but lacks the glycerol component.
Uniqueness
Tricopper;propane-1,2,3-triol;diphosphate is unique due to its combination of copper ions, glycerol, and phosphate groups. This unique structure allows it to participate in a variety of chemical and biological processes that are not possible with the individual components alone.
Eigenschaften
CAS-Nummer |
85187-41-3 |
|---|---|
Molekularformel |
C3H8Cu3O11P2 |
Molekulargewicht |
472.67 g/mol |
IUPAC-Name |
tricopper;propane-1,2,3-triol;diphosphate |
InChI |
InChI=1S/C3H8O3.3Cu.2H3O4P/c4-1-3(6)2-5;;;;2*1-5(2,3)4/h3-6H,1-2H2;;;;2*(H3,1,2,3,4)/q;3*+2;;/p-6 |
InChI-Schlüssel |
OEMQOOSPMWDFAA-UHFFFAOYSA-H |
Kanonische SMILES |
C(C(CO)O)O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cu+2].[Cu+2].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


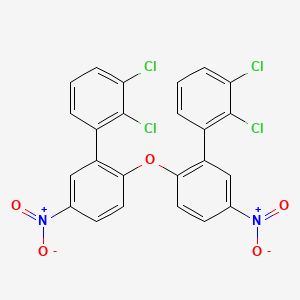
![(1S,2R)-2-ethyl-1,6,6-trimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13798300.png)
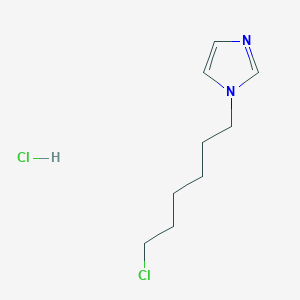
![tetracyclo[5.3.1.02,6.04,9]undecane](/img/structure/B13798313.png)
![Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B13798319.png)
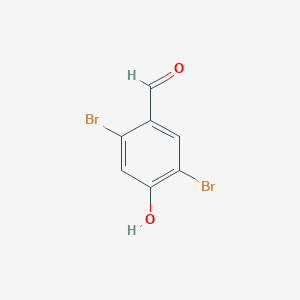
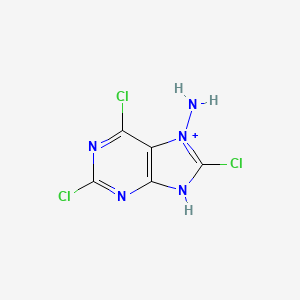
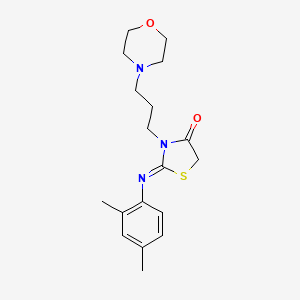
![8-Methyldibenzo[def,p]chrysene](/img/structure/B13798346.png)
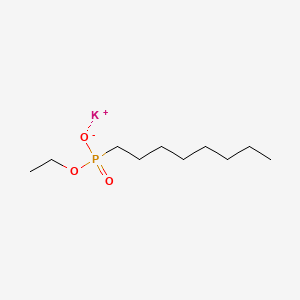
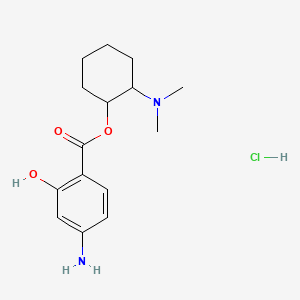
![Benzyl2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13798369.png)
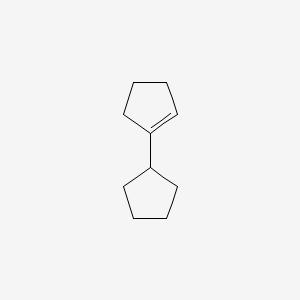
![Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13798384.png)
